

C24:1-Ceramide in Metabolic Syndrome: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: C24:1-Ceramide

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An in-depth guide for researchers and drug development professionals on the role of **C24:1-Ceramide** in metabolic syndrome, presenting a meta-synthesis of current experimental data.

The role of specific ceramide species in the pathophysiology of metabolic syndrome is an area of intense research. Among these, **C24:1-Ceramide**, a very long-chain monounsaturated ceramide, has emerged as a molecule of interest, though its precise contribution remains a subject of complex investigation. This guide provides a comparative analysis of published data on the association between **C24:1-Ceramide** levels and metabolic syndrome, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Data Synthesis

The following tables summarize the quantitative findings from various studies investigating the link between **C24:1-Ceramide** and metabolic syndrome or its components.

Table 1: Association of **C24:1-Ceramide** with Metabolic Syndrome and Related Conditions

Study Cohort/Model	Key Finding	Quantitative Data	Reference
Obese vs. Lean Subjects	Increased C24:1-Ceramide in subcutaneous adipose tissue of obese individuals.	P = 0.040	[1]
Patients with Acute Coronary Syndrome (ACS) and Metabolic Syndrome (MS)	C24:1-Ceramide levels were significantly correlated with the presence of MS risk factors.	Odds Ratio (per 1 SD increase): 1.221 (95% CI: 1.043–1.429), P = 0.013	[2]
Obese Subjects with and without Metabolic Syndrome	Plasma C24:1-Ceramide concentrations were significantly higher in obese subjects with metabolic syndrome compared to normal-weight individuals.	P < 0.05	[3] [4]
High-Fat Diet-Induced Obese Mice	A decrease in plasma C24:1-Ceramide was observed after treatment with myriocin, an inhibitor of de novo ceramide synthesis.	Data not specified	[5]
Mouse Model of Obesity	Mice on a diet enriched with nervonic acid (C24:1) showed increased levels of C24:1-ceramides, associated with reduced weight gain	Data not specified	[6]

	and improved metabolic parameters.		
Patients with Cardiovascular Disease	High levels of C24:1-Ceramides have been associated with adverse cardiovascular outcomes.	Data not specified	[7]

Table 2: **C24:1-Ceramide** in Relation to Other Ceramide Species

Study Context	Finding	Quantitative Data	Reference
Cardiovascular Disease Risk	The ratio of C24:1/C24:0-Ceramide has been repeatedly found to have independent predictive value for cardiovascular events.	Data not specified	[2]
Cardiovascular Disease Mortality	The ratio of C24:1/C24:0 is linked to fatal outcomes in cardiovascular disease.	Data not specified	[6]

Experimental Protocols

The methodologies employed in the cited studies for the analysis of **C24:1-Ceramide** are crucial for the interpretation of the results. Below is a summary of the key experimental protocols.

1. Quantification of **C24:1-Ceramide**:

- Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently mentioned technique for the quantification of plasma ceramide concentrations.[2]

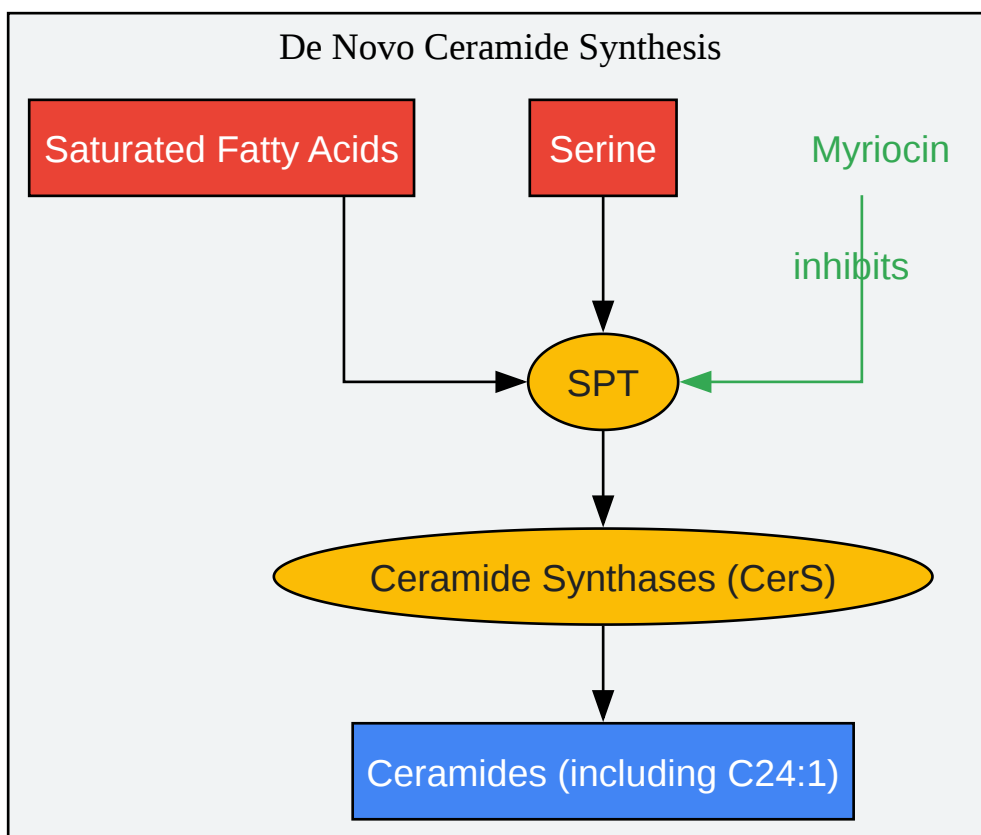
- Sample Type: The primary biological matrices for ceramide measurement include plasma, serum, and subcutaneous adipose tissue.[\[1\]](#)[\[2\]](#)[\[5\]](#)

2. Study Population and Models:

- Human Studies: Investigations have been conducted in various human cohorts, including lean and obese individuals, patients with and without metabolic syndrome, and patients with acute coronary syndrome.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Animal Models: Diet-induced obese mice and genetically obese (ob/ob) mice are common animal models used to study the effects of ceramide synthesis inhibition and dietary modifications on ceramide levels and metabolic outcomes.[\[5\]](#)

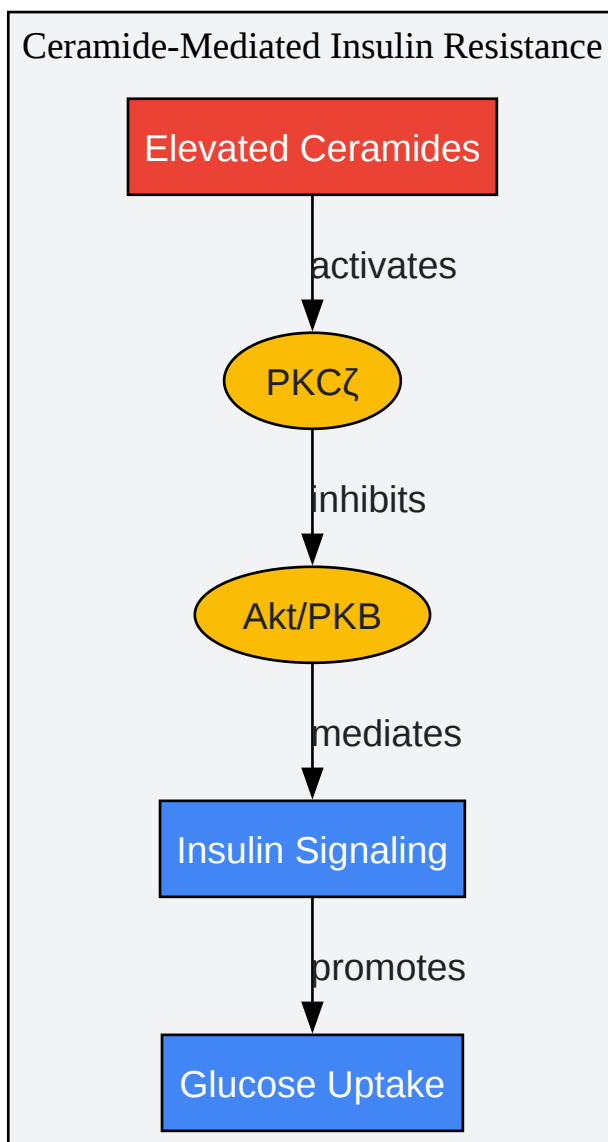
Signaling Pathways and Logical Relationships

Ceramides, including C24:1, are bioactive lipids that can modulate various cellular signaling pathways implicated in metabolic syndrome. The diagrams below illustrate these relationships based on the current literature.



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Caption: De novo synthesis pathway of ceramides, a key source of cellular ceramides including C24:1.



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Caption: Simplified signaling cascade showing how elevated ceramides can impair insulin signaling.

Concluding Remarks

The available evidence suggests a significant association between **C24:1-Ceramide** and metabolic syndrome, although the nature of this relationship is multifaceted. While some studies point towards elevated **C24:1-Ceramide** levels in individuals with metabolic syndrome and its complications, others suggest a potentially protective role or emphasize the importance of its ratio to other ceramides, such as C24:0.[2][6] The discrepancies in findings may arise from differences in study populations, experimental models, and the specific tissues analyzed.

For professionals in drug development, targeting the enzymes involved in ceramide metabolism, such as the ceramide synthases, presents a potential therapeutic avenue. However, the distinct roles of different ceramide species, including the contrasting effects of C24:1 and C24:0 ceramides, highlight the need for highly specific therapeutic strategies. Future research, including large-scale meta-analyses of harmonized data, is imperative to elucidate the precise role of **C24:1-Ceramide** in metabolic syndrome and to validate its potential as a biomarker and therapeutic target.

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- To cite this document: BenchChem. [C24:1-Ceramide in Metabolic Syndrome: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014512#meta-analysis-of-c24-1-ceramide-levels-in-metabolic-syndrome]

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